molecular formula C7H12O2 B2963406 4-[(2R)-Oxiran-2-yl]oxane CAS No. 2227668-43-9

4-[(2R)-Oxiran-2-yl]oxane

Cat. No.: B2963406
CAS No.: 2227668-43-9
M. Wt: 128.171
InChI Key: UMIVQPLNSLWQSK-ZETCQYMHSA-N
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Description

This compound is notable for its unique chemical properties, which make it valuable in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2R)-Oxiran-2-yl]oxane typically involves the cyclization of appropriate precursors. One common method is the intramolecular etherification of suitable alcohols. This process often employs reagents such as sodium hydroxide in refluxing isopropanol to facilitate the ring-expansion reaction, yielding high to excellent product yields .

Industrial Production Methods

Industrial production of this compound often involves the use of ethylene and oxygen in the presence of a silver catalyst.

Chemical Reactions Analysis

Types of Reactions

4-[(2R)-Oxiran-2-yl]oxane undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles attack the electrophilic carbon atoms in the oxirane ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted oxiranes.

Scientific Research Applications

4-[(2R)-Oxiran-2-yl]oxane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(2R)-Oxiran-2-yl]oxane involves its ability to undergo ring-opening reactions. This process is facilitated by nucleophiles attacking the electrophilic carbon atoms in the oxirane ring, leading to the formation of various products. The molecular targets and pathways involved include interactions with enzymes and proteins, which can result in the modification of their activity and function .

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran: A six-membered ring compound with similar ether properties.

    Pyran: A six-membered ring compound with two double bonds.

    Oxetane: A four-membered ring compound with an oxygen atom

Uniqueness

4-[(2R)-Oxiran-2-yl]oxane is unique due to its three-membered ring structure, which imparts high ring strain and reactivity. This makes it particularly useful in various chemical reactions and industrial applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

4-[(2R)-oxiran-2-yl]oxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-3-8-4-2-6(1)7-5-9-7/h6-7H,1-5H2/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIVQPLNSLWQSK-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1[C@@H]2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2227668-43-9
Record name 4-[(2R)-oxiran-2-yl]oxane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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